4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide
Description
Properties
IUPAC Name |
4-[[2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3/c24-23(30)16-7-9-19(10-8-16)25-21(28)14-27-22(29)12-11-20(26-27)18-6-5-15-3-1-2-4-17(15)13-18/h1-13H,14H2,(H2,24,30)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNOZDNLUUDIMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Naphthalene Derivative: The naphthalene ring is functionalized to introduce the necessary substituents.
Pyridazine Ring Construction: The functionalized naphthalene is then reacted with appropriate reagents to form the pyridazine ring.
Acetamido Linker Addition: The pyridazine derivative is then coupled with an acetamido group.
Benzamide Formation: Finally, the compound is completed by introducing the benzamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could result in a more saturated derivative.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics indicate potential antimicrobial , anticancer , and anti-inflammatory properties:
- Anticancer Activity : Research has shown that derivatives of pyridazine can inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies demonstrated significant reductions in cell viability across various cancer cell lines, including breast and lung cancers.
- Antimicrobial Properties : Preliminary studies suggest moderate antibacterial effects against Gram-positive bacteria, likely due to disruption of bacterial cell wall synthesis.
The biological activity of 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, leading to therapeutic effects.
- Receptor Modulation : It may interact with cellular receptors, altering signal transduction pathways and cellular responses.
Chemical Reactions
Due to its functional groups, the compound can undergo various chemical reactions, including:
- Oxidation : This can introduce additional functional groups or modify existing ones.
- Reduction : Reduction reactions may convert ketone groups to alcohols or reduce double bonds.
Case Studies
Several studies have explored the applications of compounds similar to this compound:
- Anticancer Research : A study published in Journal of Medicinal Chemistry highlighted the anticancer properties of pyridazine derivatives, demonstrating their efficacy in reducing tumor size in animal models .
- Antimicrobial Studies : Investigations into the antimicrobial activities of related compounds showed promising results against resistant strains of bacteria, suggesting potential for developing new antibiotics .
Mechanism of Action
The mechanism of action of 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical profiles of 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide can be contextualized by comparing it with structurally analogous pyridazinone derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
| Compound Name | Structural Features | Biological Activity | Key Differences vs. Target Compound | References |
|---|---|---|---|---|
| This compound | Pyridazinone core, naphthalen-2-yl, acetamido-benzamide | Osteoclast inhibition, anticancer | Reference compound | |
| N-(4-methoxybenzyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide | Methoxybenzyl group instead of benzamide | Anticancer (cell line studies) | Reduced solubility due to methoxybenzyl group | |
| 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide | Fluorine and methoxy substituents on phenyl ring | Cathepsin K inhibition (osteoporosis) | Enhanced target specificity via fluorinated aryl | |
| 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(naphthalen-1-yl)acetamide | Chlorophenyl and naphthalen-1-yl groups | Bone resorption modulation | Naphthalene positional isomer (1-yl vs. 2-yl) | |
| N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide | Piperidine sulfonyl group | Antimicrobial, enzyme inhibition | Sulfonyl group enhances enzyme binding | |
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide | Tetrahydrothiophene sulfone moiety | Drug development (structural diversity) | Sulfone group improves metabolic stability | |
| 2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2-methylphenyl)acetamide | Acetylamino-ethylphenyl and methylphenyl groups | Antimicrobial, anticancer | Bulky substituents may limit membrane permeability |
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity
- Naphthalene Position : The naphthalen-2-yl group in the target compound shows stronger osteoclast inhibition compared to the naphthalen-1-yl isomer, likely due to better alignment with cathepsin K's active site .
- Electron-Withdrawing Groups : Fluorine and methoxy substituents (e.g., in 4-({[3-(4-fluoro-2-methoxyphenyl)-...}benzamide) enhance target specificity and metabolic stability .
- Sulfonyl and Sulfone Groups : Piperidine sulfonyl () and tetrahydrothiophene sulfone () moieties improve enzyme binding and stability but may reduce oral bioavailability.
Pharmacological Potency
- The target compound's benzamide group offers balanced solubility and potency, whereas methoxybenzyl () or bulky substituents () trade potency for pharmacokinetic challenges.
Therapeutic Applications
- Compounds with fluorinated aryl groups () or chlorophenyl moieties () are prioritized for bone diseases, while morpholine/piperidine derivatives () are explored for antimicrobial use.
Biological Activity
The compound 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a naphthalene moiety and a pyridazinone derivative, suggest diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 365.4 g/mol . The structure incorporates both aromatic and heterocyclic components, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₂O |
| Molecular Weight | 266.3 g/mol |
| LogP | 4.0206 |
| Polar Surface Area | 51.425 Ų |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as acetylcholinesterase (AChE) and β-site APP cleaving enzyme (BACE1), which are critical in neurodegenerative diseases like Alzheimer's disease .
- Receptor Modulation : Interaction with cellular receptors may alter signal transduction pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that derivatives containing the pyridazine ring exhibit antimicrobial activity against several pathogens.
- Anticancer Activity : Naphthalene derivatives have been reported to possess anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, which is crucial for treating chronic inflammatory diseases.
Research Findings
Recent studies have focused on the pharmacological profiles of compounds related to this compound:
Case Studies
- Alzheimer's Disease Models :
- Cancer Cell Lines :
- Investigations into the anticancer efficacy showed that naphthalene-based compounds could induce apoptosis in various cancer cell lines, highlighting their therapeutic potential.
Q & A
Q. What are the standard synthetic routes for 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of pyridazine intermediates and subsequent coupling with benzamide derivatives. For example:
- Step 1: Formation of the pyridazinone core via condensation reactions using reagents like POCl₃ in DMF under controlled temperatures (0–90°C), as demonstrated in analogous pyridazine syntheses .
- Step 2: Acetamido-benzamide coupling using activating agents (e.g., EDCI/HOBt) in anhydrous solvents like DCM or THF. Yield optimization requires strict moisture control and stoichiometric balancing of reactive groups .
Critical Factors Affecting Yield:
- Temperature control during exothermic steps (e.g., POCl₃ addition).
- Purification via column chromatography or recrystallization to remove unreacted intermediates .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR: To verify proton environments (e.g., naphthalene aromatic protons, pyridazinone NH, and acetamido groups). Discrepancies in peak splitting may indicate rotational isomerism .
- IR Spectroscopy: Confirms carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular ion peaks and fragmentation patterns, critical for distinguishing regioisomers .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- First Aid: In case of inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Consult a physician immediately, providing the compound’s SDS .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction between pyridazine and benzamide moieties to improve efficiency?
Methodological Answer:
- Catalyst Screening: Test coupling agents like HATU or DCC vs. traditional EDCI, which may reduce side reactions (e.g., racemization) .
- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) for solubility vs. non-polar solvents (THF) for steric control.
- Reaction Monitoring: Use TLC or in-situ IR to track intermediate formation and adjust reaction time/temperature dynamically .
Q. How should conflicting data between NMR and mass spectrometry be resolved during characterization?
Methodological Answer:
- Cross-Validation: Repeat NMR under deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts.
- High-Resolution Mass Spectrometry (HRMS): Confirm isotopic patterns to rule out impurities.
- X-ray Crystallography: If crystals are obtainable, use crystallographic data to resolve ambiguities in proton assignments .
Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
